Methoxy-peg-maleimide
Description
Significance of Polyethylene (B3416737) Glycol (PEG) Derivatives in Advanced Materials Science and Bioconjugation
Polyethylene glycol (PEG) and its derivatives are a class of water-soluble polymers that have garnered significant attention across various scientific disciplines. Their excellent biocompatibility, low toxicity, and ability to evade the immune system make them ideal candidates for biomedical applications. biochempeg.com The process of attaching PEG chains to molecules, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic profiles of therapeutic proteins and small molecule drugs. biochempeg.comsinopeg.com
In materials science, PEG derivatives are instrumental in the creation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. walshmedicalmedia.com These hydrogels are used extensively in tissue engineering, regenerative medicine, and as matrices for controlled drug release. biochempeg.comwalshmedicalmedia.com The versatility of PEG stems from the ability to modify its terminal functional groups, allowing for the creation of a wide array of derivatives with tailored properties. biochempeg.com These derivatives can be linear or branched, with multi-arm PEGs being particularly useful for forming cross-linked hydrogels. walshmedicalmedia.com The chemical structure of PEG derivatives, including their molecular weight and the nature of their functional groups, plays a crucial role in determining the properties of the resulting materials, such as their hydrophilicity, mechanical strength, and degradation kinetics. sigmaaldrich.com
Role of Maleimide (B117702) Functionality in Targeted Chemical Reactions
The maleimide group is a highly reactive functional group that exhibits remarkable selectivity towards sulfhydryl (thiol) groups, which are found in the amino acid cysteine. lumiprobe.comthermofisher.com This specificity is the cornerstone of its utility in bioconjugation. The reaction between a maleimide and a thiol, a Michael addition reaction, proceeds efficiently under mild, near-neutral pH conditions (typically pH 6.5-7.5), forming a stable covalent thioether bond. thermofisher.comaxispharm.com This chemoselectivity allows for the precise labeling and modification of proteins and peptides at specific cysteine residues. lumiprobe.com
The reaction kinetics of the thiol-maleimide coupling are generally rapid, which is advantageous in minimizing side reactions. nih.govrsc.org However, the stability of the resulting thioether linkage can be a concern, as it can undergo a retro-Michael reaction, leading to deconjugation. ucl.ac.uk Research has focused on strategies to enhance the stability of this linkage, such as hydrolysis of the succinimide (B58015) ring, which can be accelerated by using maleimides with electron-withdrawing N-substituents. prolynxinc.com Despite this potential instability, the thiol-maleimide reaction remains a widely used and powerful tool for creating well-defined bioconjugates. axispharm.comrsc.org
Overview of Methoxy-PEG-Maleimide as a Versatile Research Tool
This compound (mPEG-Maleimide) is a heterobifunctional linker that synergistically combines the beneficial properties of both PEG and maleimide. polysciences.comcd-bioparticles.net It consists of a linear PEG chain with a methoxy (B1213986) group at one end and a maleimide group at the other. cd-bioparticles.netsigmaaldrich.com The methoxy group renders that end of the molecule inert, preventing unwanted cross-linking reactions, while the maleimide group provides a reactive handle for specific conjugation to thiol-containing molecules. biochempeg.com
This unique structure makes mPEG-Maleimide an exceptionally versatile tool in a wide range of research applications, including:
Protein and Peptide Pegylation: Enhancing the therapeutic properties of proteins and peptides by attaching PEG chains to specific cysteine residues. polysciences.comjenkemusa.com
Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their stability, biocompatibility, and targeting capabilities. polysciences.combiochempeg.com
Hydrogel Formation: Crosslinking thiol-containing polymers to form hydrogels for tissue engineering and drug delivery. polysciences.com
Surface Modification: Creating biocompatible and anti-fouling surfaces for medical devices and biosensors. polysciences.com
The ability to precisely control the molecular weight of the PEG chain in mPEG-Maleimide allows for the fine-tuning of the properties of the resulting conjugates. sigmaaldrich.comjenkemusa.com The challenges associated with the synthesis and purification of mPEG-Maleimide have been addressed through the development of optimized synthetic routes and analytical methods to ensure high levels of functionalization and purity. researchgate.nettandfonline.com
Interactive Data Table: Properties of this compound
| Property | Description |
| Structure | Linear polyethylene glycol (PEG) chain with a terminal methoxy group and a terminal maleimide group. cd-bioparticles.netsigmaaldrich.com |
| Reactivity | The maleimide group selectively reacts with thiol (sulfhydryl) groups via a Michael addition reaction. thermofisher.compolysciences.com |
| Optimal pH for Reaction | The thiol-maleimide reaction is most efficient at a pH range of 6.5-7.5. thermofisher.comaxispharm.com |
| Resulting Linkage | A stable thioether bond is formed between the maleimide and the thiol. polysciences.com |
| Applications | Protein PEGylation, nanoparticle functionalization, hydrogel formation, surface modification. polysciences.comjenkemusa.combiochempeg.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-15-6-7-17-9-8-16-5-4-12-10(13)2-3-11(12)14/h2-3H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWKZJWBCOHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Methoxy Peg Maleimide
Synthetic Pathways to Methoxy-PEG-Maleimide
The synthesis of mPEG-maleimide can be achieved through various routes, broadly categorized into multi-step and single-step approaches. The choice of pathway often depends on the desired purity, scale, and functionalization requirements.
Traditional methods for synthesizing mPEG-maleimide often involve a series of chemical reactions, starting from a methoxy-poly(ethylene glycol) (mPEG-OH) precursor. A common multi-step approach involves the following key transformations:
Activation of the Terminal Hydroxyl Group: The hydroxyl group of mPEG-OH is not sufficiently reactive for direct conjugation. conicet.gov.ar Therefore, it is first converted into a more reactive intermediate. A widely used method is tosylation, where mPEG-OH is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) to form mPEG-tosylate. google.comgoogle.comatlantis-press.com
Introduction of an Amine Group: The resulting mPEG-tosylate is then converted to mPEG-amine. conicet.gov.ar This is typically achieved through nucleophilic substitution with ammonia (B1221849) water. google.comgoogle.com
Formation of Maleamic Acid: The mPEG-amine is subsequently reacted with maleic anhydride (B1165640) to form an mPEG-maleamic acid derivative. google.com
Cyclization to Maleimide (B117702): The final step involves the cyclization of the maleamic acid to the desired mPEG-maleimide. This is often accomplished using a dehydrating agent or a cyclizing reagent like pentafluorophenyl trifluoroacetate (B77799) in the presence of a base such as diisopropylethylamine (DIEA). google.comgoogle.com
While this multi-step process is well-established, it can be time-consuming and may lead to the formation of side products, necessitating rigorous purification steps. google.com Commercial mPEG-maleimide reagents synthesized via these multi-step processes have sometimes shown lower levels of functionalization. researchgate.netnih.gov
To overcome the limitations of multi-step syntheses, single-step modular approaches have been developed. These methods aim to simplify the process, improve yield, and enhance the degree of functionalization.
The quality and purity of the precursors and intermediates are paramount in the synthesis of high-quality mPEG-maleimide.
mPEG-OH: The starting material, mPEG-OH, is a linear polyether alcohol. conicet.gov.ar Its terminal hydroxyl group requires activation for subsequent reactions. conicet.gov.ar
mPEG-tosylate: As mentioned, mPEG-tosylate is a key intermediate formed by reacting mPEG-OH with p-toluenesulfonyl chloride. google.comatlantis-press.com This tosylated derivative is a more reactive species suitable for further modification. conicet.gov.ar
mPEG-amine: The conversion of mPEG-tosylate to mPEG-amine is a critical step in many multi-step syntheses. conicet.gov.ar This is typically achieved by reacting the tosylate with aqueous ammonia. conicet.gov.argoogle.com The resulting mPEG-amine serves as a nucleophile for the subsequent reaction with maleic anhydride. conicet.gov.ar
The careful synthesis and purification of these intermediates are essential for the successful production of the final mPEG-maleimide product. merckmillipore.com
Factors Influencing Synthetic Yield and Functionalization Efficiency
The conditions under which the synthesis is performed play a critical role. These include:
pH: The pH of the reaction medium is crucial, particularly for reactions involving amine and thiol groups. For instance, the reaction between maleimide and a thiol group proceeds efficiently at a neutral or slightly basic pH (around 7.5-8.5). conicet.gov.arbroadpharm.com
Solvent: The choice of solvent is important for dissolving reactants and facilitating the reaction. Solvents like dichloromethane (B109758) and dimethylformamide (DMF) are often used. google.com The solubility of mPEG in solvents like water, methanol, and ethanol (B145695) is also a key consideration. merckmillipore.com
Temperature and Time: Reaction temperature and duration must be carefully controlled to ensure complete reaction and minimize side reactions. For example, the cyclization of mPEG-maleamic acid may be carried out at elevated temperatures for an extended period. google.com
Reagents and Catalysts: The choice and concentration of reagents and catalysts, such as bases (e.g., TEA, DIEA) and activating agents (e.g., pentafluorophenyl trifluoroacetate), directly influence the reaction rate and efficiency. google.comgoogle.com
| Parameter | Condition | Significance | Reference |
|---|---|---|---|
| pH | Neutral to slightly basic (7.5-8.5) | Optimizes the reaction between maleimide and thiol groups. | conicet.gov.arbroadpharm.com |
| Solvent | Dichloromethane, DMF | Ensures proper dissolution of reactants. | google.com |
| Temperature | Elevated temperatures (e.g., 55°C) | Facilitates cyclization reactions. | google.com |
| Catalyst | Bases like DIEA | Drives the reaction towards product formation. | google.com |
The characteristics of the initial mPEG starting material are a major determinant of the final product's quality.
Polydispersity (PDI): PDI is a measure of the distribution of molecular weights in a given polymer sample. A low PDI (ideally ≤ 1.05) indicates a more homogeneous material, which is crucial for producing well-defined bioconjugates. merckmillipore.comevonik.com Commercially available mPEG raw materials can have a PDI close to 1.01 for lower molecular weights. conicet.gov.ar
Diol Content: A significant impurity in mPEG is the corresponding polyethylene (B3416737) glycol diol (PEG-diol), which has hydroxyl groups at both ends of the polymer chain. conicet.gov.ar This impurity arises during the polymerization of ethylene (B1197577) oxide. google.com The diol content can be as high as 10-15% in high molecular weight mPEGs. conicet.gov.argoogle.com Since PEG-diol can lead to cross-linking and other undesirable side reactions, its presence can compromise the quality and performance of the final mPEG-maleimide product. For pharmaceutical applications, a diol content of less than 1-2% is often required. merckmillipore.comevonik.com
Control of Undesired Byproducts (e.g., bis-maleimide-PEG formation)
The synthesis of this compound (mPEG-maleimide) requires stringent control over reaction conditions and starting material purity to minimize the formation of undesired byproducts. A significant challenge in the production of monofunctional PEG derivatives is the presence of a bifunctional impurity, polyethylene glycol diol (HO-PEG-OH or PEG diol), in the starting methoxy-PEG-OH (mPEG-OH) material. google.com The presence of this PEG diol leads to the formation of bis-maleimide-PEG, a bifunctional byproduct that can introduce unwanted cross-linking in subsequent conjugation reactions.
The contamination of mPEG with PEG diol is an inherent result of the polymerization process, with levels that can be as high as 10-15%. google.com This issue becomes more pronounced as the molecular weight of the PEG increases, complicating the purification of the final product. google.comgoogle.com Consequently, the purity of the initial mPEG is a critical factor for producing high-quality mPEG-maleimide suitable for biopharmaceutical applications, where reproducibility and product quality are paramount. google.com
The manufacture of mPEG-maleimide demands highly selective reactions and near-complete conversion rates, as the separation of the desired product from the starting materials and byproducts is challenging. merckmillipore.com Conventional methods often result in low yields and significant amounts of impurities, necessitating additional and often costly purification steps like column chromatography. google.com
Several strategies are employed to control the level of bis-maleimide-PEG and other impurities:
Starting Material Selection: Utilizing mPEG with a very low diol content is a primary control strategy. For the synthesis of high-purity mPEG-maleimide, mPEG with a polydispersity of less than 1.05 is often used. merckmillipore.com The acceptable diol content is typically specified based on the molecular weight of the PEG. merckmillipore.com
Purification Techniques: Post-synthesis purification is crucial. Methods include precipitation with solvents like ethyl ether and the use of activated carbon to remove impurities. google.com
Analytical Characterization: Rigorous analytical methods are essential to quantify the level of byproducts. High-performance liquid chromatography (HPLC) is a key technique used to separate and detect bis-maleimide-PEG from the desired mono-maleimide-PEG product. jenkemusa.com Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are also used to analyze the final product and its intermediates. merckmillipore.com
The following table summarizes the impact of starting material (mPEG-OH) purity on the potential purity of the final mPEG-maleimide product.
| Starting mPEG-OH Diol Impurity Level (%) | Potential bis-maleimide-PEG in Final Product (%) | Recommended for MW ≤ 5000 Da merckmillipore.com | Recommended for MW > 5000 Da merckmillipore.com |
|---|---|---|---|
| <1% | Low | ✔ | ✔ |
| <2% | Moderate | ✘ | ✔ |
| 5% | Significant | ✘ | ✘ |
| 10-15% | High google.com | ✘ | ✘ |
Advanced Characterization and Analytical Methodologies for Methoxy Peg Maleimide
Spectroscopic Techniques for Structural and Functional Group Analysis
Spectroscopic methods are indispensable for the detailed structural elucidation and functional group analysis of mPEG-MAL. These techniques offer non-destructive and highly sensitive means to confirm the identity, purity, and reactivity of the polymer.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization and quantitative assessment of the maleimide (B117702) functionalization of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG). ¹H NMR is particularly valuable for determining the degree of functionalization by comparing the integration of proton signals specific to the mPEG backbone with those of the maleimide group. nih.govsigmaaldrich.com
The ¹H NMR spectrum of mPEG-MAL typically shows characteristic signals for the methoxy protons at one end, the repeating ethylene (B1197577) glycol units, and the protons of the maleimide ring. researchgate.netresearchgate.net The degree of maleimide functionalization can be calculated by comparing the integral of the maleimide protons to the integral of the methoxy protons or the repeating ethylene glycol units. nih.gov This analysis is crucial for ensuring the quality and reactivity of the mPEG-MAL reagent. nih.govsigmaaldrich.com Studies have shown that the NMR approach for determining functionalization correlates well with chemical estimation methods. nih.govsigmaaldrich.comresearchgate.net
| Proton (¹H) Signal | Typical Chemical Shift (ppm) | Assignment |
| Methoxy (CH₃O-) | ~3.38 | Protons of the terminal methoxy group |
| PEG Backbone (-CH₂CH₂O-) | ~3.64 | Protons of the repeating ethylene glycol units |
| Maleimide (-CH=CH-) | ~6.70 | Protons of the maleimide double bond |
Note: Chemical shifts can vary depending on the solvent and the specific structure of the mPEG-MAL.
Infrared (IR) spectroscopy is a valuable technique for confirming the presence of key functional groups in Methoxy-PEG-maleimide. atlantis-press.com The IR spectrum provides a unique fingerprint of the molecule, allowing for the identification of characteristic vibrational modes associated with its different components.
Key characteristic absorption bands in the IR spectrum of mPEG-MAL include:
C-O-C stretching: A strong and broad absorption band typically observed around 1100 cm⁻¹, which is characteristic of the ether linkages in the polyethylene glycol backbone. researchgate.netnih.gov
C=O stretching: Absorption bands corresponding to the carbonyl groups of the maleimide ring. These are often observed in the region of 1700-1780 cm⁻¹.
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the PEG backbone. nih.gov
By analyzing the presence and position of these characteristic bands, IR spectroscopy can confirm the successful incorporation of the maleimide functional group onto the methoxy-PEG backbone. atlantis-press.comresearchgate.net
Mass spectrometry (MS) is a critical tool for determining the molecular weight and molecular weight distribution (polydispersity) of this compound. rsc.org Due to the polymeric nature of PEG, it exists as a distribution of molecules with varying chain lengths. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization Time-of-Flight (ESI-TOF) MS are well-suited for analyzing these complex mixtures. waters.comresearchgate.net
In a typical MALDI-TOF or ESI-TOF mass spectrum of mPEG-MAL, a series of peaks is observed, with each peak corresponding to a polymer chain of a different length. The mass difference between adjacent peaks corresponds to the mass of the ethylene glycol repeating unit (approximately 44 Da). ingenieria-analitica.com This allows for the calculation of the average molecular weight and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. pharmtech.com
Advanced techniques, such as charge reduction mass spectrometry coupled with liquid chromatography (LC-CRMS), have been developed to simplify the complex charge profiles of high molecular weight PEGs, enabling more discernible mass spectra of key impurities and degradants. acs.orgresearchgate.net
UV-Vis absorption spectroscopy is a straightforward and effective method for monitoring the progress of conjugation reactions involving this compound. nih.gov The maleimide group possesses a chromophore that absorbs UV light at a specific wavelength, typically around 300 nm. uu.nl
The reaction of the maleimide group with a thiol (sulfhydryl) group, a common strategy for bioconjugation, results in the formation of a stable thioether bond. This reaction disrupts the conjugation of the maleimide ring, leading to a decrease in its UV absorbance. rsc.org By monitoring the decrease in absorbance at the characteristic wavelength of the maleimide, the kinetics of the conjugation reaction can be followed in real-time. researchgate.netkinampark.com This allows for the determination of reaction completion and optimization of reaction conditions. rsc.org The maleimide content in a sample can also be quantified using a calibration curve of known concentrations of mPEG-MAL. uu.nl
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structure of proteins and other chiral molecules. In the context of this compound, CD spectroscopy is primarily used to assess the conformational changes that may occur in a protein upon conjugation with the PEG polymer (PEGylation). nih.govnih.govpreprints.org
The conjugation of a bulky PEG chain to a protein can potentially alter its native conformation, which may in turn affect its biological activity. nih.gov CD spectroscopy can detect changes in the protein's secondary structure content (e.g., α-helix, β-sheet, random coil) by measuring the differential absorption of left and right circularly polarized light in the far-UV region (typically 190-250 nm). nih.govyoutube.com
Studies have shown that the addition of this compound can lead to changes in the secondary structure of proteins. For instance, an increase in the α-helical content and a decrease in the random coil content have been observed in some cases. nih.gov By comparing the CD spectra of the native and PEGylated protein, researchers can gain insights into the structural impact of PEGylation and ensure that the protein's therapeutic function is not compromised. researchgate.netnih.gov
Chromatographic Techniques for Purity and Molecular Weight Distribution
Chromatographic techniques are essential for assessing the purity of this compound and determining its molecular weight distribution. These methods separate the components of a mixture based on their physical and chemical properties, allowing for the identification and quantification of the desired product as well as any impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of mPEG-MAL. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating mPEG-MAL from non-functionalized mPEG and other impurities. nih.gov In some methods, the mPEG-MAL is first derivatized to introduce a UV-active chromophore, which enhances its detection. nih.gov HPLC methods can be developed and validated to be specific, accurate, and sensitive for detecting impurities, such as bis-functional maleimide-PEG in a mono-functional product, with limits of quantitation as low as 0.2%. nih.gov
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is another important technique used to determine the molecular weight and molecular weight distribution of polymers like mPEG-MAL. In SEC, molecules are separated based on their size in solution. Larger molecules elute first, followed by smaller molecules. By calibrating the SEC system with standards of known molecular weight, the average molecular weight and polydispersity of the mPEG-MAL sample can be determined.
The coupling of these chromatographic techniques with mass spectrometry (LC-MS) provides an even more powerful analytical tool, combining the separation capabilities of chromatography with the mass-resolving power of mass spectrometry for comprehensive characterization. ingenieria-analitica.comacs.orgacs.org
High-Performance Liquid Chromatography (HPLC) for Purity and Functional Group Integrity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and confirming the integrity of its functional maleimide group. Reversed-phase HPLC (RP-HPLC) is particularly effective for this purpose. nih.govhw.ac.ukmdpi.comresearchgate.net This method separates molecules based on their hydrophobicity. The non-polar stationary phase of the column interacts with the molecules, and a polar mobile phase is used for elution.
In the context of this compound, RP-HPLC can effectively separate the functionalized polymer from unreacted PEG precursors and other impurities. nih.gov The introduction of the maleimide group increases the hydrophobicity of the PEG chain, leading to a longer retention time on an RP-HPLC column compared to the parent Methoxy-PEG-OH. rsc.org This difference in retention time allows for the quantification of the purity and the degree of functionalization.
The separation of PEG oligomers can be achieved using gradient elution with solvents like acetonitrile (B52724) and water. hw.ac.ukresearchgate.net The dispersity of the attached PEG can lead to peak broadening in RP-HPLC, as longer PEG chains result in increased retention times. nih.gov By coupling HPLC with mass spectrometry (MS), it is possible to obtain detailed mass spectra of impurities and degradants, further enhancing the characterization of the polymer. nih.govacs.orgresearchgate.net
A typical application of HPLC is to monitor the synthesis of this compound, ensuring the complete conversion of the starting material. rsc.org Furthermore, specialized HPLC methods, sometimes involving fluorescent labeling of the maleimide group, have been developed to enhance the specificity and sensitivity of detection, which is particularly useful for quantifying residual PEG-maleimide in final bioconjugated products. google.com
Table 1: Exemplary HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temperature | 35°C |
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Index Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight and Polydispersity Index (PDI) of this compound. wayeal-instrument.comchromatographyonline.comlcms.cz This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores to a greater extent and have longer retention times. wayeal-instrument.com
GPC provides a complete molecular weight distribution of the polymer, from which key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) can be calculated. researchgate.net A narrow PDI is often desirable as it indicates a more homogeneous polymer population.
The analysis is typically performed using columns packed with porous materials and a mobile phase in which the polymer is soluble, such as ultrapure water or buffered solutions. wayeal-instrument.com A differential refractive index (RID) detector is commonly used for PEG analysis, as the polymer itself may lack a strong UV chromophore. wayeal-instrument.com The precision of the HPLC pump is critical for reproducible results, as the retention time is directly correlated to the logarithm of the molecular weight.
GPC is a reliable and reproducible method for evaluating the polydispersity of polymer compounds. wayeal-instrument.com For instance, the linearity of PEG molecular weight can be established over a wide range, and the reproducibility of retention times and peak areas is typically very high. wayeal-instrument.com
Table 2: Typical GPC System Configuration for this compound
| Component | Specification |
|---|---|
| Column | Gel permeation chromatography column (e.g., Xtimate SEC-120) |
| Detector | Differential Refractive Index Detector (RID) |
| Mobile Phase | Ultrapure water or buffer solution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
Quantitative Assays for Maleimide Functionalization
Quantifying the maleimide functionalization is critical to ensure the reactivity of the this compound and to control the stoichiometry of subsequent conjugation reactions. Both chemical and spectrophotometric assays are widely used for this purpose.
Chemical Assay Methods (e.g., Thiol Titration, Ellman's Reagent Analysis)
Chemical assays for maleimide quantification are typically based on the highly specific and efficient reaction between a maleimide and a thiol group. jenkemusa.comnih.gov A common approach is a back-titration method where the this compound is reacted with a known excess of a thiol-containing compound, such as L-cysteine or glutathione. nih.govacs.orgresearchgate.net
After the reaction is complete, the amount of unreacted thiol is determined. One of the most prevalent methods for this is the use of Ellman's reagent, which is 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). aatbio.combroadpharm.comfishersci.com DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm. aatbio.combroadpharm.comfishersci.comcellmosaic.com The concentration of the unreacted thiol can be calculated from the absorbance using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm). aatbio.combroadpharm.comfishersci.com
The amount of maleimide is then calculated as the difference between the initial amount of thiol and the amount of unreacted thiol. sigmaaldrich.comaatbio.com This method is robust and can be adapted for various sample types. sigmaaldrich.comgoogle.com
Table 3: Principle of Maleimide Quantification using Thiol Titration with Ellman's Reagent
| Step | Description |
|---|---|
| 1. Reaction | This compound is reacted with a known excess of a thiol-containing reagent (e.g., L-cysteine). |
| 2. Titration | The unreacted thiol is quantified by adding Ellman's reagent (DTNB). |
| 3. Measurement | The absorbance of the resulting yellow product (TNB) is measured at 412 nm. |
| 4. Calculation | The amount of maleimide is determined by subtracting the amount of unreacted thiol from the initial amount of thiol. |
Spectrophotometric Assays for Quantification in Reaction Mixtures
Direct spectrophotometric quantification of maleimide groups is possible by measuring their absorbance at approximately 302 nm. aatbio.comaatbio.com However, this method often suffers from low sensitivity due to the small extinction coefficient of the maleimide group (around 620 M⁻¹cm⁻¹), and interference from other components in the reaction mixture that may also absorb at this wavelength. aatbio.comaatbio.com
A more practical spectrophotometric approach for monitoring reaction kinetics involves observing the decrease in the maleimide absorbance peak at around 293 nm as the thiol-maleimide reaction proceeds. rsc.org This allows for real-time tracking of the conjugation reaction.
For more sensitive and accurate quantification in complex mixtures, indirect spectrophotometric methods are preferred. aatbio.com As described in the previous section, reacting the maleimide with an excess of a thiol and then using a chromogenic reagent like DTNB to quantify the remaining thiol is a common and reliable strategy. aatbio.com Another chromogenic thiol-reactive reagent that can be used is 4,4'-dithiodipyridine (4,4'-DTDP), which results in a product with a maximum absorption at 324 nm and a higher molar extinction coefficient of 19,800 M⁻¹cm⁻¹. aatbio.comsigmaaldrich.comaatbio.com
Table 4: Comparison of Spectrophotometric Methods for Maleimide Quantification
| Method | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Maleimide Absorbance | ~302 | ~620 | Direct, simple | Low sensitivity, potential for interference |
| Ellman's Reagent (indirect) | 412 | 14,150 | High sensitivity, widely used | Indirect method |
| 4,4'-DTDP (indirect) | 324 | 19,800 | Very high sensitivity | Indirect method |
Mechanistic Studies of Thiol Maleimide Conjugation with Methoxy Peg Maleimide
Reaction Kinetics and Thermodynamics of Michael Addition
The formation of a stable thioether bond between the maleimide (B117702) group of mPEG-Maleimide and a thiol is governed by several key reaction parameters. These include the pH of the reaction medium, the temperature at which the conjugation is performed, and the stoichiometric ratio of the reactants. Each of these factors can significantly influence the reaction rate, the stability of the maleimide ring, and the final product distribution.
Influence of pH on Reaction Rate and Maleimide Hydrolytic Stability
The pH of the reaction buffer is a critical determinant in the thiol-maleimide conjugation process, exerting a dual influence on both the reaction rate and the stability of the maleimide moiety. The reaction rate is dependent on the concentration of the nucleophilic thiolate anion, which increases with higher pH as the thiol group (with a typical pKa of ~8.5) becomes deprotonated. Consequently, the rate of the Michael addition reaction generally increases as the pH rises from acidic to neutral and slightly basic conditions. biorxiv.org
The optimal pH range for thiol-maleimide conjugation is therefore a compromise, typically between pH 6.5 and 7.5 . biorxiv.orgresearchgate.net Within this window, the rate of the desired thiol addition is significantly faster than the rate of maleimide hydrolysis, and the reaction with thiol groups is approximately 1,000 times faster than the reaction with amino groups, such as the side chain of lysine (B10760008). biorxiv.org Performing the reaction under acidic conditions can prevent side reactions like thiazine (B8601807) rearrangement when conjugating to N-terminal cysteines. nih.govresearchgate.net
| pH Condition | Effect on Thiol-Maleimide Reaction | Effect on Maleimide Stability | Recommendation |
|---|---|---|---|
| Acidic (pH < 6.5) | Slower reaction rate due to lower concentration of thiolate anions. | High stability of the maleimide ring. | May be used to minimize side reactions, but requires longer reaction times. |
| Neutral (pH 6.5 - 7.5) | Optimal reaction rate for efficient conjugation. Highly selective for thiols over amines. | Relatively stable, with minimal hydrolysis during typical reaction times. | Recommended for most thiol-maleimide conjugation reactions. |
| Basic (pH > 7.5) | Fast reaction rate, but increased competition from other nucleophiles. | Significant hydrolysis of the maleimide ring, reducing conjugation efficiency. | Generally avoided due to loss of selectivity and reagent stability. |
Temperature Effects on Conjugation Efficiency and Intermediate Stability
Temperature is another crucial parameter that influences the efficiency of mPEG-Maleimide conjugation. While an increase in temperature generally accelerates reaction rates, it can also have a detrimental effect on the stability of the maleimide reagent. The rate of maleimide hydrolysis is known to increase at higher temperatures, which can lead to a significant loss of reactive mPEG-Maleimide and consequently, a lower conjugation yield. kinampark.com
For instance, studies have shown that the storage of maleimide-functionalized nanoparticles at 20°C resulted in a nearly 40% loss of reactive maleimide after 7 days, whereas storage at 4°C led to only a 10% decrease in reactivity. mit.eduresearchgate.net Furthermore, the stability of the resulting thioether bond can also be influenced by temperature. While generally stable, the succinimide (B58015) ring of the conjugate can undergo hydrolysis, a process that is accelerated at elevated temperatures. This ring-opening can, in some instances, be beneficial as it renders the linkage more resistant to retro-Michael reactions. prolynxinc.com
| Temperature | Effect on Conjugation Rate | Effect on Maleimide Stability | Conjugation Efficiency |
|---|---|---|---|
| 4°C | Slower reaction rate. | High stability, minimal hydrolysis. | Higher efficiency over extended reaction times due to reagent stability. |
| Room Temperature (~20-25°C) | Moderate and often sufficient reaction rate. | Moderate stability, some hydrolysis may occur over long periods. | Good balance for efficient conjugation within a few hours. |
| 37°C | Faster reaction rate. | Reduced stability, increased rate of hydrolysis. | May be lower for extended reactions due to significant reagent degradation. |
Stoichiometric Ratios of Reactants and Their Impact on Product Distribution
The molar ratio of mPEG-Maleimide to the thiol-containing molecule is a key factor in controlling the outcome of the conjugation reaction and achieving the desired product distribution. In many applications, a molar excess of the mPEG-Maleimide reagent is used to drive the reaction towards completion and maximize the yield of the conjugated product.
The optimal stoichiometric ratio can vary depending on the specific reactants and the desired degree of labeling. For example, in the functionalization of nanoparticles, a maleimide to thiol molar ratio of 2:1 was found to be optimal for conjugating the peptide cRGDfK, achieving a conjugation efficiency of 84 ± 4%. mit.eduprolynxinc.comuu.nl For a larger protein like the nanobody 11A4, an optimal efficiency of 58 ± 12% was achieved with a 5:1 maleimide to protein molar ratio. mit.eduprolynxinc.com
Using a significant excess of the PEG-maleimide reagent can help to overcome challenges such as steric hindrance, especially when targeting less accessible thiol groups within a large biomolecule. However, a large excess may necessitate more rigorous purification steps to remove the unreacted PEG reagent. Conversely, using a limiting amount of mPEG-Maleimide can be a strategy to achieve partial or controlled labeling of a molecule with multiple thiol groups.
| Maleimide:Thiol Molar Ratio | Effect on Product Distribution | Typical Application | Conjugation Efficiency Example |
|---|---|---|---|
| Excess Maleimide (e.g., 2:1 to 10:1) | Drives the reaction to completion, maximizing the yield of the mono-conjugated product (for molecules with a single thiol). | Ensuring high-yield conjugation to valuable biomolecules. | 84% for cRGDfK at 2:1 ratio. mit.eduprolynxinc.comuu.nl |
| Equimolar (1:1) | Can result in a mixture of conjugated and unconjugated species, with the final distribution depending on reaction kinetics. | When precise control over the degree of labeling is less critical. | May be lower than with excess maleimide, depending on the reactants. |
| Limiting Maleimide (< 1:1) | Results in partial labeling of molecules with multiple thiol groups. | Controlled, partial modification of proteins or surfaces. | Efficiency will be limited by the amount of the maleimide reagent. |
Selectivity of Methoxy-PEG-Maleimide Towards Thiol Groups
One of the most significant advantages of using mPEG-Maleimide for bioconjugation is its high selectivity for thiol groups, particularly those of cysteine residues in proteins and peptides. This selectivity allows for the precise, site-specific modification of biomolecules, which is crucial for preserving their biological activity and function.
Specificity for Cysteine Residues in Biomolecules
The high specificity of the maleimide-thiol reaction stems from the unique nucleophilicity of the thiolate anion under mild pH conditions. researchgate.net Cysteine is the most nucleophilic of the 20 common amino acids, and its thiol side chain is a prime target for electrophilic reagents like maleimides. researchgate.net This intrinsic reactivity, combined with the relatively low abundance of cysteine residues in many proteins, makes it an ideal target for site-specific modification.
The reactivity of a cysteine residue can be influenced by its local microenvironment within the protein structure, including its accessibility and the pKa of its thiol group. Studies have shown that the position of a cysteine residue in a peptide sequence can affect its reactivity, with N-terminal cysteines generally being more reactive than those in-chain or at the C-terminus. mit.edunih.gov This is attributed to the influence of the nearby amino and carboxyl groups on the thiol's pKa.
| Amino Acid Residue | Reactivity with Maleimide (at pH 7.0) | Rationale for Selectivity |
|---|---|---|
| Cysteine (Thiol) | High | The thiolate anion is a strong nucleophile that readily undergoes Michael addition with the maleimide. |
| Lysine (Amine) | Very Low | The primary amine is largely protonated and thus a poor nucleophile at this pH. The reaction rate with thiols is ~1000x faster. biorxiv.org |
| Histidine (Imidazole) | Negligible | The imidazole (B134444) ring is a weaker nucleophile than the thiolate anion under these conditions. |
| Other Nucleophilic Residues (e.g., Tyrosine, Serine) | Negligible | The nucleophilicity of these side chains is significantly lower than that of the thiolate. |
Strategies for Minimizing Off-Target Reactions with Other Nucleophiles
While the maleimide-thiol reaction is highly selective, off-target reactions can occur under certain conditions, particularly with other nucleophilic amino acid residues such as lysine and the N-terminal amine. The primary strategy for minimizing these side reactions is the careful control of the reaction pH.
As previously discussed, maintaining the pH in the range of 6.5 to 7.5 is crucial. Above pH 7.5, the deprotonation of primary amines (like the ε-amino group of lysine, with a pKa of ~10.5) increases their nucleophilicity, leading to potential competition with the desired thiol reaction. biorxiv.org
Another potential side reaction is the thiazine rearrangement, which can occur when conjugating to a peptide or protein with an N-terminal cysteine that has a free amino group. nih.govresearchgate.net This intramolecular rearrangement is promoted by basic conditions. To avoid this, the conjugation can be performed at a more acidic pH (e.g., pH < 6.5), where the N-terminal amine is protonated and thus non-nucleophilic. researchgate.net
Summary of Strategies to Minimize Off-Target Reactions:
pH Control: Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols over amines.
Avoid High pH: Do not conduct reactions at pH values above 8.0 to prevent significant reaction with lysine residues and other amines.
Acidic Conditions for N-terminal Cysteines: When conjugating to an N-terminal cysteine, consider performing the reaction at a slightly acidic pH (e.g., 6.0-6.5) to prevent thiazine rearrangement. nih.govresearchgate.net
Purification: Employ appropriate purification techniques after the reaction to remove any potential side products.
Molecular Interactions and Binding Mechanisms in Conjugation Systems
The formation of a stable thioether bond between the maleimide group of this compound and a thiol group, typically from a cysteine residue on a protein, is a highly specific and efficient reaction. bachem.com This specificity is driven by a Michael addition reaction, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring. Beyond this primary covalent interaction, a network of non-covalent intermolecular forces governs the stability and conformation of the resulting conjugate.
Identification of Intermolecular Forces (e.g., Hydrogen Bonding, Van der Waals Forces)
Detailed mechanistic studies have elucidated the critical role of various intermolecular forces in the interaction between this compound and proteins. Thermodynamic analyses and isothermal titration calorimetry (ITC) have been instrumental in dissecting these contributions.
Further confirmation of these interactions comes from ITC data, which demonstrated that the binding reaction is driven by a negative enthalpy change. nih.gov This indicates that the interaction between SPA and Mal-mPEG5000 is induced by van der Waals forces and hydrogen bonding . nih.govresearchgate.net The binding constant (KA) for this interaction was determined to be 1.256 × 10⁷ mol/L, with a binding stoichiometry of 1.26, signifying a strong and specific interaction. nih.gov
| Thermodynamic Parameter | Observation | Inferred Intermolecular Forces | Reference |
|---|---|---|---|
| Enthalpy Change (ΔHθ) | Positive | Hydrophobic Interactions, Hydrogen Bonding | nih.gov |
| Entropy Change (ΔSθ) | Positive | Hydrophobic Interactions | nih.gov |
| Binding Reaction Enthalpy (from ITC) | Negative | Van der Waals Forces, Hydrogen Bonding | nih.gov |
| Binding Constant (KA) | 1.256 × 10⁷ mol/L | Strong and specific interaction | nih.gov |
| Binding Stoichiometry | 1.26 | Approximately 1:1 binding | nih.gov |
Analysis of Conformational Changes Induced by Conjugation
The covalent attachment of a this compound moiety to a protein can induce significant changes in its secondary and tertiary structure. These conformational alterations are a direct consequence of the newly introduced polymer chain and the associated intermolecular forces. Spectroscopic techniques such as circular dichroism (CD) and infrared spectroscopy are powerful tools for probing these structural modifications.
Studies on sweet potato β-amylase (SPA) conjugated with Mal-mPEG5000 have shown a distinct transformation in the protein's secondary structure. nih.gov Infrared spectroscopy and circular dichroism analysis revealed that the conjugation process leads to a conversion of random coil structures into more ordered α-helix and folded structures. nih.govresearchgate.net Specifically, the α-helical content increased by 3%, and the folded structure content increased by 6%, while the random coil content decreased by 9%. nih.gov This shift towards a more structured conformation suggests that the addition of the PEG chain can enhance the stability of the protein's secondary structure. nih.gov
The impact of PEGylation on protein conformation is not uniform and can depend on the specific protein, the site of conjugation, and the length of the PEG chain. mdpi.comnih.gov For instance, while some studies report minimal changes to the secondary structure upon PEGylation, others have observed significant alterations. nih.govresearchgate.net In the case of alpha-1 antitrypsin, site-specific mono-PEGylation did not significantly affect the secondary structure, as confirmed by far-UV CD spectroscopy. nih.gov Conversely, the conjugation of a 20 kDa PEG to trypsin resulted in a notable loss of secondary structure, particularly α-helices. nih.gov
It is also important to note that the PEG chain itself can influence the local environment of the protein. The flexible nature of the PEG chain allows it to create a hydrated shell around the protein, which can impact the protein's surface accessibility and interactions with its surroundings. This "shielding" effect is a key contributor to the enhanced stability and reduced immunogenicity of PEGylated proteins.
| Protein | Spectroscopic Method | Observed Conformational Change | Reference |
|---|---|---|---|
| Sweet Potato β-Amylase (SPA) | Infrared Spectroscopy, Circular Dichroism | Transformation of random coil to α-helix and folded structures. Increased structural stability. | nih.govresearchgate.net |
| Alpha-1 Antitrypsin | Far-UV Circular Dichroism | No significant changes in the secondary structure upon mono-PEGylation. | nih.gov |
| Human Serum Albumin (HSA) | Circular Dichroism | Little influence on the secondary structure of HSA. | researchgate.net |
| Trypsin | Not specified | Significant loss in secondary structure (α-helices) with a 20 kDa PEG. | nih.gov |
Applications of Methoxy Peg Maleimide in Advanced Bioconjugation and Polymer Science Research
Protein and Peptide PEGylation Research
The covalent attachment of PEG chains, or PEGylation, to proteins and peptides is a cornerstone of biopharmaceutical research. Methoxy-PEG-maleimide is instrumental in these investigations due to the maleimide (B117702) group's high selectivity for sulfhydryl groups, primarily found on cysteine residues.
Development of Site-Specific PEGylation Strategies
The ability to attach PEG to a specific site on a protein is crucial for preserving its biological activity. This compound facilitates this through its reaction with cysteine residues. Researchers can introduce cysteine residues at specific locations on a protein's surface using site-directed mutagenesis. This engineered cysteine then serves as a precise attachment point for the mPEG-maleimide, resulting in a homogeneously PEGylated protein with a defined structure. nih.gov
This strategy has been employed to create PEGylated versions of various proteins for research purposes. For instance, a library of 15 mono-PEGylated versions of FGF21, a protein with therapeutic potential, was created by introducing cysteine mutations at different sites and conjugating them with a maleimide-PEG. nih.gov This approach allows for a systematic investigation of how the PEGylation site affects the protein's properties. Similarly, site-specific PEGylation of l-lactate (B1674914) oxidase (LOX) has been achieved by introducing a cysteine residue for conjugation with maleimide-PEG, which is valuable for the development of biosensors. nih.gov
The thiol-maleimide reaction is highly selective and efficient under mild conditions (pH 6.5-7.5), which is advantageous for maintaining the integrity of the protein during conjugation. nih.gov The resulting thioether bond is relatively stable, ensuring a durable linkage between the PEG and the protein. researchgate.net
Investigation of PEGylation's Impact on Protein Structure and Stability in Research Models
PEGylation with mPEG-maleimide has been shown to significantly impact the structure and stability of proteins in research settings. The attached PEG chain can act as a hydrophilic shield, protecting the protein from proteolytic degradation and aggregation.
A study on sweet potato β-amylase (SPA) modified with methoxy (B1213986) polyethylene (B3416737) glycol maleimide (Mal-mPEG5000) demonstrated that the modification improved the thermal stability of the enzyme. researchgate.netnih.gov The PEGylation process led to a transformation of the random coil structure within the SPA into a more organized α-helix structure, resulting in a more folded and stable conformation. researchgate.netnih.gov This structural change protected the protein from breaking down at elevated temperatures. researchgate.netnih.gov Thermodynamic analysis indicated that the interaction between SPA and Mal-mPEG5000 was driven by hydrophobic interactions and hydrogen bonds. researchgate.net
Furthermore, the covalent attachment of PEG chains can enhance the stability of proteins in the presence of denaturing agents. For example, the modification of L-asparaginase with PEG has been shown to increase its stability and reduce its susceptibility to degradation. nih.gov
Table 1: Impact of Mal-mPEG5000 on the Secondary Structure of Sweet Potato β-Amylase (SPA)
| Secondary Structure | Native SPA (%) | Mal-mPEG5000-SPA (%) | Change (%) |
| α-Helix | 25.8 | 31.2 | +5.4 |
| β-Sheet | 34.5 | 33.1 | -1.4 |
| β-Turn | 16.3 | 15.9 | -0.4 |
| Random Coil | 23.4 | 19.8 | -3.6 |
Data adapted from a study on the interaction mechanism of Methoxy Polyethylene Glycol Maleimide with Sweet Potato β-Amylase. researchgate.net
Modulation of Enzymatic Activity and Substrate Recognition in Experimental Systems
The conjugation of mPEG-maleimide can modulate the enzymatic activity and substrate recognition of proteins. The effects are highly dependent on the site of PEGylation and the size of the PEG chain.
In the case of sweet potato β-amylase modified with Mal-mPEG5000, the enzymatic activity was significantly improved by 24.06%. nih.gov This enhancement is attributed to the structural changes induced by PEGylation, which likely create a more favorable microenvironment for the enzyme's active site. nih.gov Conversely, PEGylation can sometimes lead to a decrease in activity if the PEG chain sterically hinders the active site and restricts access for the substrate.
Research on L-asparaginase demonstrated that cysteine-directed crosslinking with a 5kDa PEG-maleimide resulted in a conjugate with superior catalytic activity compared to the native enzyme (210 ± 11 U/mg vs. 161 ± 9 U/mg). nih.gov This suggests that for some enzymes, PEGylation can lead to a more active conformation. nih.gov
Conjugation to Specific Amino Acid Residues (e.g., Cysteine)
The maleimide group of mPEG-maleimide exhibits a strong and specific reactivity towards the sulfhydryl group of cysteine residues. mdpi.com This high selectivity is a key advantage for site-specific protein modification. The reaction, a Michael addition, proceeds efficiently at physiological pH, forming a stable thioether linkage. researchgate.net
This cysteine-specific conjugation is widely exploited in research to attach PEG chains to proteins in a controlled manner. nih.gov By genetically introducing a single reactive cysteine residue onto the surface of a protein, researchers can ensure homogenous PEGylation at a predetermined site. frontiersin.org This approach has been successfully used for various proteins, including hemoglobin, where a single reactive cysteine was engineered for efficient and homogenous PEGylation with maleimide-PEG. frontiersin.org
However, it is important to note that the stability of the maleimide-thiol adduct can be a concern. Retro-Michael reactions can lead to deconjugation, and the maleimide ring can undergo hydrolysis, particularly at higher pH values, rendering it unreactive. frontiersin.orguu.nl Research has shown that while some deconjugation occurs, a significant fraction of the protein conjugate can remain intact, possibly due to hydrolytic ring opening of the succinimide (B58015) ring, which results in a more stable structure. frontiersin.org
Nanoparticle Functionalization for Research Purposes
This compound is also extensively used in nanotechnology to functionalize the surface of nanoparticles. This surface modification imparts desirable properties to the nanoparticles, such as increased stability in biological fluids and the ability to be conjugated with targeting ligands.
Surface Modification of Various Nanoparticle Substrates (e.g., gold, silver, polymeric)
The versatile nature of mPEG-maleimide allows for its application in modifying a wide range of nanoparticle materials.
Gold Nanoparticles (AuNPs): Gold nanoparticles can be readily functionalized with thiol-containing molecules due to the strong affinity between gold and sulfur. A common strategy involves using a hetero-bifunctional PEG linker with a thiol or disulfide group at one end to anchor to the AuNP surface and a maleimide group at the other end for subsequent conjugation. wilhelm-lab.com This creates a stable, hydrophilic PEG layer that prevents aggregation and provides a reactive handle for attaching biomolecules. wilhelm-lab.comnih.gov This method has been used to create maleimide-functionalized gold nanoparticles for various research applications, including cellular tracking and delivery. nih.govresearchgate.net
Silver Nanoparticles (AgNPs): Similar to gold, silver nanoparticles can be functionalized using thiol-terminated PEGs. researchgate.netnih.gov The PEGylation of AgNPs enhances their stability in solution and prevents aggregation. researchgate.netnih.gov This surface modification is crucial for their use in biological and biomedical research, where stability in complex media is essential.
Polymeric Nanoparticles: this compound can be incorporated into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), during their formulation. nih.gov For example, maleimide-terminated PCL-PEG copolymers have been synthesized to create nanoparticles with maleimide groups on their surface. nih.gov These functionalized nanoparticles can then be conjugated with thiol-containing molecules, such as peptides or antibodies, for targeted drug delivery research. nih.govnih.gov Studies have shown that maleimide-functionalized PLGA nanoparticles exhibit enhanced mucoadhesive properties, which is advantageous for drug delivery to mucosal surfaces. researchgate.net
Table 2: Examples of Nanoparticle Substrates Functionalized with this compound for Research Applications
| Nanoparticle Substrate | Functionalization Strategy | Research Application |
| Gold (Au) | Thiol- or disulfide-PEG-maleimide linker | Intracellular tracking, targeted delivery |
| Silver (Ag) | Thiol-PEG linker for subsequent maleimide conjugation | Enhanced stability for biological studies |
| Poly(lactic-co-glycolic acid) (PLGA) | Incorporation of maleimide-PEG during nanoparticle formation | Targeted drug delivery, mucoadhesion |
| Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG) | Synthesis of maleimide-terminated copolymers | Thiol-conjugation for functional nanoparticles |
Enhancing Nanoparticle Stability and Biocompatibility in Experimental Systems
The conjugation of this compound (mPEG-MAL) to nanoparticles is a widely employed strategy to improve their stability and biocompatibility in experimental biological systems. The polyethylene glycol (PEG) chain provides a hydrophilic shield that sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the reticuloendothelial system and prolonging circulation time. polysciences.com The maleimide group allows for the covalent attachment of this protective layer to the nanoparticle surface, often by reacting with thiol groups present on the nanoparticle or on a pre-functionalized surface.
Research has demonstrated that PEGylation with mPEG-MAL can significantly enhance the stability of various nanoparticle formulations, including those made from gold, silver, and polymers. polysciences.com This modification prevents aggregation in physiological buffers and reduces non-specific interactions with cells and proteins. For instance, studies have shown that PEGylated solid lipid nanoparticles with a maleimide terminal group (SLN-PEG-Mal) exhibit altered surface properties that influence their interaction with biological components like red blood cells. researchgate.net
| Nanoparticle Type | Effect of mPEG-MAL Functionalization | Research Focus |
| Polymeric Nanoparticles | Enhanced stability and biocompatibility. polysciences.com | Drug delivery and medical coatings. |
| Gold Nanoparticles | Improved stability in biological media. polysciences.com | Diagnostics and therapeutics. |
| Silver Nanoparticles | Increased stability and reduced toxicity. polysciences.com | Antimicrobial applications. |
| Solid Lipid Nanoparticles | Altered surface properties and enhanced interaction with specific cell types. researchgate.net | Targeted drug delivery. |
Ligand Attachment for Targeted Delivery Studies in Research Models
The maleimide group of this compound serves as a reactive handle for the covalent attachment of targeting ligands to the surface of nanoparticles. This functionality is pivotal in the development of targeted drug delivery systems for research applications. The maleimide group readily and specifically reacts with thiol (sulfhydryl) groups present in the cysteine residues of proteins and peptides, forming a stable thioether bond. cd-bioparticles.netsigmaaldrich.com This specific conjugation chemistry allows for the controlled orientation and presentation of ligands on the nanoparticle surface.
A variety of targeting molecules, including antibodies, antibody fragments, aptamers, and peptides, can be conjugated to mPEG-MAL-functionalized nanoparticles. labinsights.nl This enables the nanoparticles to selectively bind to and be internalized by cells that overexpress the corresponding receptors. For example, PEGylated solid lipid nanoparticles featuring a terminal maleimide group have been utilized to enhance adsorption onto red blood cells by reacting with sulfhydryl groups on their surface, thereby facilitating macrophage-targeted drug delivery. researchgate.net
The use of mPEG-MAL as a linker for ligand attachment offers several advantages in research models. The PEG spacer provides flexibility and reduces steric hindrance, allowing the targeting ligand to effectively interact with its receptor. Furthermore, the hydrophilic nature of the PEG chain helps to maintain the solubility and stability of the ligand-nanoparticle conjugate. labinsights.nl This approach is instrumental in preclinical studies investigating the efficacy and specificity of targeted therapies for various diseases.
| Ligand Type | Conjugation Chemistry | Research Application |
| Antibodies | Thiol-maleimide reaction with cysteine residues. labinsights.nl | Cancer cell targeting. |
| Peptides | Thiol-maleimide reaction with cysteine residues. labinsights.nl | Receptor-mediated drug delivery. |
| Aptamers | Thiol-maleimide reaction with thiol-modified aptamers. labinsights.nl | Targeted nucleic acid delivery. |
Hydrogel and Polymeric Scaffold Development
Crosslinking Mechanisms in Hydrogel Formation (e.g., Thiol-Ene Click Chemistry)
This compound is a key component in the formation of hydrogels through thiol-ene click chemistry. This type of reaction involves the Michael addition of a thiol group to the electron-deficient double bond of the maleimide group. cd-bioparticles.net This process is highly efficient and proceeds rapidly under mild, often physiological, conditions, making it suitable for the encapsulation of cells and bioactive molecules. nih.govresearchgate.net
In a typical hydrogel formulation, multi-arm PEG molecules functionalized with maleimide groups are crosslinked with thiol-containing molecules, such as dithiothreitol (B142953) (DTT) or peptides containing cysteine residues. creativepegworks.comrsc.org The stoichiometry of the maleimide and thiol groups can be precisely controlled to tailor the physical properties of the resulting hydrogel, including its stiffness, swelling ratio, and degradation rate. creativepegworks.com
Thiol-ene click chemistry offers several advantages for hydrogel formation. The reaction is orthogonal to most biological functional groups, minimizing side reactions with encapsulated biomolecules. rsc.org Furthermore, the resulting thioether bond is stable, contributing to the mechanical integrity of the hydrogel network. cd-bioparticles.net This crosslinking mechanism has been widely adopted for creating well-defined and reproducible hydrogel matrices for various biomedical research applications. nih.govkinampark.com
Engineering Biodegradable Hydrogel Scaffolds for Tissue Engineering Research
The versatility of this compound chemistry allows for the engineering of biodegradable hydrogel scaffolds for tissue engineering research. Biodegradability can be introduced into the hydrogel network by incorporating cleavable crosslinkers. For instance, peptides that are susceptible to enzymatic degradation by matrix metalloproteinases (MMPs) can be used as the thiol-containing crosslinker. semanticscholar.orgnih.gov This allows the hydrogel to degrade in response to cellular activity, mimicking the natural remodeling of the extracellular matrix.
The degradation rate of these hydrogels can be tuned by altering the amino acid sequence of the MMP-sensitive peptide or by adjusting the crosslinking density of the hydrogel. nih.gov This controlled degradation is crucial for allowing encapsulated cells to proliferate, migrate, and deposit their own extracellular matrix, ultimately leading to the formation of new tissue.
PEG-based hydrogels are particularly well-suited for tissue engineering due to their biocompatibility, hydrophilicity, and ability to support cell growth. nih.gov The use of mPEG-MAL in the fabrication of these scaffolds provides a robust and versatile platform for creating environments that can be tailored to the specific needs of different cell types and tissues under investigation. researchgate.net
| Crosslinker Type | Degradation Mechanism | Research Application |
| MMP-sensitive peptides | Enzymatic cleavage by matrix metalloproteinases. semanticscholar.orgnih.gov | Scaffolds for tissue regeneration. |
| Dithiothreitol (DTT) | Non-degradable (in this context). creativepegworks.com | Stable hydrogels for long-term cell culture. |
Integration into Self-Healing and Stimuli-Responsive Polymeric Systems
The dynamic nature of the thiol-maleimide linkage can be exploited to create self-healing and stimuli-responsive polymeric materials. Under certain conditions, such as elevated temperature or pH, the thioether bond formed through the Michael addition reaction can undergo a retro-Michael reaction, leading to the dissociation of the crosslinks. rsc.org Upon returning to the original conditions, the forward reaction can occur, reforming the crosslinks and restoring the integrity of the material.
This reversible chemistry enables the development of hydrogels that can self-heal after being damaged. When a cut is introduced into the material, the dynamic exchange of thiol-maleimide bonds across the interface allows the two surfaces to mend. rsc.org This property is highly desirable for applications where the material may be subjected to mechanical stress.
Furthermore, the responsiveness of the thiol-maleimide bond to external stimuli, such as pH, can be used to create "smart" hydrogels. These materials can be designed to change their properties, such as swelling or stiffness, in response to specific environmental cues. rsc.org This opens up possibilities for their use in applications like controlled drug delivery, where the release of a therapeutic agent can be triggered by a change in the local environment.
Advanced Material Surface Modification and Coatings
This compound is utilized for the surface modification of advanced materials to impart desirable properties such as biocompatibility and resistance to protein fouling. The maleimide group allows for the covalent attachment of the PEG chains to surfaces that have been pre-functionalized with thiol groups. creativepegworks.com This process, often referred to as "PEGylation," creates a dense layer of PEG on the surface.
The resulting PEGylated surface exhibits excellent anti-fouling properties, meaning it resists the non-specific adsorption of proteins, cells, and other biomolecules. creativepegworks.com This is due to the hydrophilic and flexible nature of the PEG chains, which create a steric barrier that prevents biomolecules from approaching and adhering to the surface.
This surface modification strategy is particularly valuable for medical implants and biosensors. For medical implants, a non-fouling surface can reduce the foreign body response and improve the long-term performance of the device. creativepegworks.com In the case of biosensors, minimizing non-specific binding is crucial for reducing background noise and improving the sensitivity and accuracy of the sensor. creativepegworks.com
Creation of Biocompatible and Antifouling Surfaces in Research Devices
The modification of surfaces to resist nonspecific adsorption of proteins, cells, and other biological macromolecules is a critical challenge in the development of medical implants, diagnostic devices, and research tools. This phenomenon, known as biofouling, can compromise the function and biocompatibility of materials. Methoxy-poly(ethylene glycol)-maleimide (mPEG-Mal) is a key reagent in the creation of such antifouling surfaces. The poly(ethylene glycol) (PEG) component is a hydrophilic, flexible, and biocompatible polymer known for its ability to reduce biofouling. sigmaaldrich.comnih.gov
The mechanism by which PEG-modified surfaces resist fouling is attributed to the formation of a highly hydrated layer. nih.gov Each ethylene (B1197577) glycol unit can bind water molecules, creating a steric barrier that physically repels approaching proteins and cells, preventing them from adsorbing onto the underlying substrate. nih.gov The effectiveness of the antifouling property depends on several factors, including the chain length of the PEG, its grafting density on the surface, and its conformation. sigmaaldrich.com
The maleimide group of mPEG-Mal provides a covalent attachment point to functionalize surfaces. This is typically achieved by first modifying the device surface to present free thiol (-SH) groups. The maleimide group of mPEG-Mal then reacts specifically and efficiently with these surface thiols via a Michael addition reaction, forming a stable thioether bond. jenkemusa.com This "grafting-to" approach allows for the dense and stable immobilization of PEG chains onto a wide variety of materials, including metals like gold, titanium oxide, and various polymers used in research devices. sigmaaldrich.comwilhelm-lab.com
Research has demonstrated the efficacy of PEG-based coatings in preventing the settlement of a diverse range of organisms and biomolecules. Studies on PEG hydrogel coatings have shown excellent antifouling properties, significantly reducing the settlement of barnacle larvae, algal zoospores, diatoms, and various bacteria species. researchgate.netnih.gov The modification of surfaces with mPEG-Mal thus transforms them into biocompatible and protein-repellent interfaces, which is essential for the reliable performance of many research devices. researchgate.net
Table 1: Impact of PEGylation on Surface Properties and Antifouling Efficacy This table summarizes typical findings from research on how surface modification with PEG affects key properties related to biocompatibility and antifouling performance.
| Property Measured | Surface Before PEGylation | Surface After PEGylation | Rationale for Improvement |
| Protein Adsorption | High (e.g., >200 ng/cm²) | Significantly Reduced (e.g., <5 ng/cm²) | The hydrated PEG layer creates a steric barrier that repels proteins. nih.gov |
| Cell Adhesion | Promotes cell attachment and spreading | Significantly Inhibited | Steric repulsion and hydrophilicity of the PEG layer prevent cell adhesion. sigmaaldrich.com |
| Water Contact Angle | Varies (often hydrophobic or moderately hydrophilic) | Decreased (more hydrophilic) | The hydrophilic nature of the ethylene glycol repeating units attracts water. researchgate.net |
| Bacterial Settlement | Susceptible to biofilm formation | Reduced bacterial attachment and biofilm formation | The antifouling surface prevents the initial attachment of bacteria, a key step in biofilm formation. nih.gov |
Immobilization of Biomolecules onto Surfaces for Biosensor Development
In the field of biosensor development, the precise and stable immobilization of bioreceptor molecules (e.g., antibodies, enzymes, nucleic acids) onto a transducer surface is paramount for achieving high sensitivity and specificity. nih.govnih.gov this compound serves as an advanced heterobifunctional linker for this purpose, offering a combination of specific covalent coupling and an antifouling spacer arm.
The mPEG chain acts as a flexible spacer arm, physically separating the immobilized biomolecule from the sensor substrate. This separation offers several advantages:
Reduced Steric Hindrance: The spacer arm extends the bioreceptor away from the surface, improving its accessibility to the target analyte in the sample solution.
Enhanced Antifouling: The inherent protein-repellent properties of the PEG chain minimize the non-specific binding of other molecules from the sample matrix onto the sensor surface. sigmaaldrich.com This reduces background noise and significantly improves the signal-to-noise ratio, leading to higher sensor sensitivity.
Improved Stability: By creating a hydrophilic microenvironment, the PEG linker can help to preserve the native conformation and activity of the immobilized biomolecule. mdpi.com
This strategy has been effectively used on various biosensor platforms, including those based on gold surfaces. For instance, a surface can be functionalized with a thiol-containing molecule, which then allows for the attachment of mPEG-Mal. Alternatively, linkers possessing a surface-active group (like a disulfide for gold surfaces) at one end and a maleimide at the other end of the PEG chain can be used for a direct, one-step modification. wilhelm-lab.com The result is a highly functional and stable biosensor surface capable of sensitive and specific detection. mdpi.com
Table 2: Research Findings on mPEG-Mal in Biosensor Construction This table presents detailed findings from representative studies on the use of mPEG-Maleimide for immobilizing biomolecules in biosensors.
| Research Focus | Methodology | Key Finding | Implication for Biosensors |
| Oriented Antibody Immobilization | Gold surface modified with a thiol-alkane linker, followed by reaction with mPEG-Mal. A thiol-containing antibody fragment (Fab') is then immobilized. | Controlled orientation of the Fab' fragment with the antigen-binding site exposed. | Maximizes antigen capture efficiency, leading to higher sensitivity compared to random immobilization methods. nih.govnih.gov |
| Enzyme-Based Biosensor | An electrode surface is functionalized with mPEG-Mal to create an antifouling interface. A cysteine-tagged enzyme is then covalently attached. | The PEG spacer arm preserved enzyme activity while the surface resisted fouling from complex media (e.g., serum). | Enables accurate measurements in complex biological samples by reducing background interference and maintaining bioreceptor function. mdpi.com |
| Aptamer-Based Sensing | A thiol-modified aptamer is conjugated to a surface previously functionalized with mPEG-Mal. | The flexible PEG linker allows the aptamer to maintain its specific three-dimensional folding necessary for target binding. | Improves the specificity and binding kinetics of the sensor, resulting in a more reliable and responsive device. researchgate.net |
| Nanoparticle-Based Assays | Gold nanoparticles are coated with a hetero-bifunctional PEG linker containing a surface-anchoring group and a terminal maleimide. Thiolated peptides are then attached. wilhelm-lab.com | Achieved high-density, stable peptide conjugation on the nanoparticle surface with minimal non-specific protein adsorption. | Enhances the signal and stability of nanoparticle-based diagnostic assays. wilhelm-lab.com |
Theoretical and Computational Modeling of Methoxy Peg Maleimide Interactions
Molecular Dynamics Simulations of Conjugation Events
Molecular dynamics (MD) simulations are a powerful computational tool for visualizing and analyzing the dynamic process of Methoxy-PEG-maleimide conjugation to thiol-bearing molecules, such as proteins with cysteine residues. These simulations model the physical movements of atoms and molecules over time, offering a detailed view of the conjugation event that is often inaccessible through experimental methods alone.
MD simulations can elucidate the step-by-step mechanism of the thiol-maleimide Michael addition reaction. Researchers can model the approach of the this compound molecule to a target cysteine on a protein surface, tracking the critical distances and orientations between the maleimide's carbon-carbon double bond and the cysteine's sulfhydryl group. uu.nl These simulations help identify the optimal trajectory and conformational alignment required for the formation of the stable thioether bond. semanticscholar.orgvectorlabs.com
A key aspect revealed by MD simulations is the influence of the local microenvironment on the conjugation reaction. The amino acid residues surrounding the target cysteine can significantly impact the reaction's success. For example, simulations can show how charged residues like lysine (B10760008) or arginine might electrostatically guide the PEG-maleimide to the conjugation site, while bulky residues could create steric hindrance that impedes access. researchgate.net Furthermore, the flexible nature of the polyethylene (B3416737) glycol (PEG) chain itself plays a role; simulations demonstrate how the PEG chain can move and shield the maleimide (B117702) group or, conversely, how its random coil nature can influence the accessibility of the reactive site. acs.orgbiopharminternational.comqub.ac.uk
Computational Approaches for Predicting Conjugation Efficiency and Product Behavior
Beyond visualizing the conjugation event, computational methods can quantitatively predict the efficiency of the reaction and the physicochemical properties of the resulting PEGylated product. These predictive models are invaluable for streamlining the development of bioconjugates by reducing the need for extensive trial-and-error experimentation. qub.ac.ukresearchgate.net
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are particularly suited for studying the chemical reaction itself. In this approach, the reactive core—the maleimide group and the cysteine thiol—is modeled using quantum mechanics to accurately describe the electronic changes during bond formation, while the rest of the protein and the PEG chain are modeled with classical molecular mechanics. semanticscholar.orgchemrxiv.orgrsc.org This allows for the calculation of the reaction's activation energy, which is a direct indicator of the reaction rate and, therefore, the conjugation efficiency. chemrxiv.org
Once the conjugate is formed, computational models, particularly coarse-grain simulations, are used to predict its behavior. researchgate.net These models simplify the representation of the molecule, allowing for longer simulation times to study large-scale properties. A primary application is the prediction of the hydrodynamic radius of the PEGylated protein. biorxiv.orgnih.govnih.gov This simulated value can be directly compared with experimental results from techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS). nih.govacs.org Such models have shown that the PEG chain often adopts a random-coil conformation that effectively increases the molecule's size, forming a dynamic layer over the protein's surface. biopharminternational.combiorxiv.orgacs.org This increased hydrodynamic volume is a key factor in reducing renal clearance and extending the conjugate's circulation half-life. nih.gov
| Computational Method | Application in this compound Studies | Key Insights Provided |
| Molecular Dynamics (MD) | Simulating the physical process of the maleimide group approaching and reacting with a cysteine thiol. | Elucidates reaction pathways, optimal orientations, and the influence of the local protein environment and PEG chain dynamics on the conjugation event. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the electronic rearrangements during the formation of the thioether bond. | Calculates activation energies and reaction rate constants, providing a quantitative prediction of site-specific conjugation efficiency. semanticscholar.orgchemrxiv.org |
| Coarse-Grained (CG) Modeling | Simulating the overall size, shape, and solution behavior of the final PEGylated protein. | Predicts hydrodynamic properties like Stokes radius, explains the shielding effect of the PEG layer, and aids in the interpretation of experimental data. researchgate.netbiorxiv.orgnih.gov |
| Structure-Dependent Reactivity Models | Predicting reaction rates based on protein structure and physicochemical properties. | Identifies which sites on a protein are most likely to react based on factors like surface accessibility and steric hindrance from already attached PEG chains. acs.orgqub.ac.uk |
Modeling of this compound in Complex Biological Environments
To be effective, a PEGylated therapeutic must function within the crowded and complex environment of the body. Computational models are essential for predicting how this compound conjugates will interact with various biological components, such as cell membranes, serum proteins, and target receptors.
Simulations of PEGylated entities interacting with lipid bilayers, which mimic cell membranes, have shown that the PEG layer can act as a protective shield. nih.gov This shield can reduce non-specific binding to cells and prevent interactions with other proteins, which is a primary mechanism by which PEGylation extends the circulation time of therapeutics. nih.gov Coarse-grained MD simulations are particularly useful for studying these large-scale interactions, revealing how PEG grafting density and chain length affect membrane approach and fusion. nih.govresearchgate.net
Another critical area of modeling is the interaction between the PEGylated protein and its intended biological target, such as a cell surface receptor. MD simulations and molecular docking can predict whether the attached PEG chain will sterically hinder the protein's binding site. nih.gov Such studies have shown that while PEGylation is beneficial for pharmacokinetics, it can sometimes reduce the binding affinity of a protein to its receptor, potentially lowering its biological activity. nih.gov These predictive insights are crucial for selecting conjugation sites that preserve the therapeutic's function.
Finally, a significant challenge in drug development is predicting immunogenicity. While PEGylation generally reduces the immune response to a protein therapeutic, anti-PEG antibodies can sometimes form. nih.govresearchgate.net In silico tools are being developed to predict the immunogenic potential of therapeutic proteins by identifying T-cell epitopes within the protein's sequence. pegsummit.compegsummit.comnih.gov While still an emerging field, these computational methods, when combined with in vitro assays, can help assess the risk of an immune response and guide the engineering of less immunogenic bioconjugates. nih.gov
Challenges and Future Directions in Methoxy Peg Maleimide Research
Improving Functionalization Purity and Batch Consistency in Synthesis
Commercial mPEG-MAL reagents, often produced through multi-step synthetic processes, can exhibit variable and sometimes low levels of maleimide (B117702) functionalization. lumiprobe.comnih.gov This inconsistency between batches can significantly impact the reproducibility of PEGylation outcomes in both research and manufacturing settings. lumiprobe.comnih.gov For instance, the efficiency of extension arm-facilitated PEGylation (EAFP) of hemoglobin has been shown to vary with different batches of maleimide-PEG, a variation attributed to low functionalization levels. nih.gov
Another purity concern is the presence of bifunctional polyethylene (B3416737) glycol (PEG-diol) as a contaminant in the initial mPEG starting material. This impurity can lead to the formation of bis-maleimide PEG, which can cause undesirable cross-linking of proteins, leading to aggregation and loss of biological activity. nih.gov The problem of PEG-diol contamination tends to worsen as the molecular weight of the PEG increases. nih.gov
Development of Novel Synthetic Routes for Uniform Polyethylene Glycols
Traditional methods for producing polyethylene glycol result in a mixture of polymer chains with varying lengths, a characteristic known as polydispersity. This heterogeneity complicates the synthesis and purification of PEGylated drugs and can lead to products with inconsistent pharmacological properties. acs.org To overcome these limitations, significant effort has been directed towards the synthesis of uniform, or monodisperse, PEGs, which have a precisely defined molecular weight (a polydispersity index, PDI, of 1.0). acs.org
Several strategies have been developed to create these uniform PEGs, including:
One-Pot Approaches: To improve efficiency, researchers have developed more convenient one-pot synthesis strategies. One such approach uses a base-labile protecting group, which allows the deprotection and coupling steps to occur in the same reaction vessel, significantly shortening the synthesis cycle. bachem.com
Solid-Phase Synthesis: This technique, adapted from peptide synthesis, involves building the PEG chain on a solid resin support. This method can simplify purification, as excess reagents can be washed away, and in some cases, can be performed without the need for chromatography. ucl.ac.uk
Chromatography-Free Synthesis: The development of synthetic routes that avoid chromatographic purification is a key goal for large-scale, cost-effective production of uniform PEGs and their derivatives. researchgate.net
These advanced synthetic methods are critical for producing the next generation of well-defined mPEG-MAL reagents, which will enable the creation of more homogeneous bioconjugates with improved safety and efficacy profiles.
Strategies for Mitigating Maleimide Hydrolysis and Enhancing Conjugate Stability in Aqueous Media
The reaction between a maleimide and a thiol group results in a thiosuccinimide linkage. While this reaction is highly selective and efficient, the resulting conjugate is often unstable in physiological conditions. The thiosuccinimide ring is susceptible to two competing reactions in aqueous media:
Hydrolysis: The succinimide (B58015) ring can open through hydrolysis, forming a stable succinamic acid thioether. This hydrolyzed product is resistant to the reverse reaction. ucl.ac.ukprolynxinc.comacs.orgspringernature.com
Retro-Michael Reaction: The conjugate can undergo a reverse Michael addition, leading to the dissociation of the PEG-maleimide from the target thiol. This deconjugation can then be followed by thiol exchange with other molecules in the biological environment, such as glutathione, leading to off-target effects and reduced therapeutic efficacy. nih.govd-nb.inforesearchgate.net
The instability of the maleimide-thiol linkage is a significant drawback, and considerable research has been dedicated to enhancing conjugate stability. Several innovative strategies have emerged:
| Strategy | Description | Key Findings |
| Intentional Hydrolysis | The thiosuccinimide conjugate is purposefully hydrolyzed in vitro after formation. | The resulting ring-opened product is stable and no longer susceptible to the retro-Michael reaction, ensuring in vivo stability. prolynxinc.comacs.org |
| Self-Hydrolyzing Maleimides | Maleimides are designed with adjacent basic groups (e.g., using diaminopropionic acid) that provide intramolecular catalysis of the ring-opening hydrolysis. | This design promotes rapid hydrolysis at neutral pH, quickly converting the unstable conjugate into a stable form without an external hydrolysis step. nih.gov |
| Next-Generation Maleimides (NGMs) | Dihalomaleimides (e.g., dibromo- or diiodomaleimides) are used, which can re-bridge disulfide bonds. | These reagents offer different reactivity and hydrolysis kinetics, enabling the creation of more stable and homogeneous conjugates, particularly for antibodies. acs.orgucl.ac.uknih.gov |
| Transcyclization | For conjugates formed at an N-terminal cysteine, the thiosuccinimide can undergo an intramolecular reaction to form a more stable six-membered thiazine (B8601807) ring. | This "locking" mechanism prevents the retro-Michael reaction and significantly enhances the stability of the conjugate. nih.govd-nb.info |
| Mechanochemistry | Physical force, applied via ultrasonication, is used to induce the ring-opening hydrolysis of the thiosuccinimide. | This method provides a novel, synthesis-free approach to strengthening the maleimide-thiol adduct and improving conjugate stability. researchgate.netspringernature.com |
These advanced strategies are crucial for developing robust and stable PEGylated therapeutics that maintain their integrity and function in vivo.
Exploration of Alternative Reactivity and Polymerization Mechanisms for Novel Material Creation
While the Michael addition of a thiol to the maleimide double bond is the cornerstone of mPEG-MAL chemistry, researchers are exploring alternative reactivity and polymerization mechanisms to create novel materials with tailored properties.
One area of exploration involves using the maleimide group in different reaction schemes. For example, dibromomaleimides can undergo a consecutive dual-functionalization reaction. First, a thiol is conjugated, followed by the addition of an amine, which displaces the second bromine atom. This creates a stable aminothiomaleimide product and provides a second handle for further functionalization, enabling the creation of trifunctional conjugates in a one-pot process. chemrxiv.org
Another direction is the use of alternative thiol-reactive functional groups that offer improved stability compared to traditional maleimides.
PEG-Vinyl Sulfone (PEG-VS): This functional group also reacts selectively with thiols to form a stable thioether linkage but is more stable in water than PEG-maleimide, reducing the risk of hydrolysis before conjugation. acs.org
Julia-Kocieński-like Reagents: Methylsulfonyl phenyloxadiazole compounds have been shown to react rapidly and specifically with thiols, forming conjugates with superior stability in human plasma compared to their maleimide-based counterparts. nih.gov
Beyond simple bioconjugation, mPEG-MAL is a key component in the formation of hydrogels for tissue engineering and drug delivery. The polymerization mechanism is typically a step-growth Michael-type addition, where multi-arm PEG-maleimides are cross-linked with multi-arm PEG-thiols. nih.govresearchgate.net The rapid kinetics of this reaction can sometimes lead to heterogeneous networks. nih.gov Future research is focused on controlling these polymerization kinetics to regulate the homogeneity and mechanical properties of the resulting hydrogels, for example, by using additives like amino-containing biomolecules to slow the reaction rate. nih.gov
Integration with Emerging "Click" Chemistry Paradigms for Advanced Bioconjugation
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, biocompatible conditions. The thiol-maleimide reaction is widely considered to be a type of click reaction due to its efficiency and selectivity. bachem.comvectorlabs.comrsc.org However, the field is increasingly integrating mPEG-MAL with other prominent click chemistry paradigms to create more complex and precisely defined bioconjugates.
The most common example of this integration involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach often uses a two-step strategy for PEGylation:
A biomolecule's thiol group is first labeled with a small bifunctional molecule that contains both a maleimide and an alkyne group (e.g., propargyl-maleimide). nih.gov
An azide-functionalized PEG (mPEG-Azide) is then "clicked" onto the alkyne handle in a highly efficient CuAAC reaction. nih.gov
This two-step method offers a significant advantage over the direct reaction of a bulky mPEG-MAL reagent with the protein, which can be slow and inefficient. nih.gov Separating the thiol-labeling step from the PEGylation step allows for more robust and cleaner conjugation. nih.gov This strategy can be adapted to study the redox state of specific cysteine residues within proteins. nih.gov
The integration of thiol-maleimide chemistry with other click reactions, such as the radical-mediated thiol-ene reaction or the strain-promoted azide-alkyne cycloaddition (SPAAC), continues to expand the toolkit available for creating advanced biomaterials and bioconjugates. mdpi.com This modular approach allows for the precise assembly of multi-component systems, combining the benefits of PEGylation with the ability to attach other moieties like targeting ligands, imaging agents, or drugs. bachem.comresearchgate.net
Q & A
Q. What are the critical parameters for optimizing MPEG-MAL conjugation with thiol-containing biomolecules?
- Methodological Answer : Successful conjugation relies on pH (6.5–7.5 for optimal reactivity ), molar ratio (e.g., 1:1 molar ratio of MPEG-MAL to thiol groups), and reaction time (overnight at room temperature in phosphate buffer with EDTA to prevent oxidation ). Purification via dialysis (2 kDa molecular weight cutoff) or size-exclusion chromatography is essential to remove unreacted reagents .
- Key Considerations :
- Verify maleimide functionality (>88% active groups) using ¹H NMR or Ellman’s assay .
- Avoid organic solvents unless necessary, as MPEG-MAL is water-soluble .
Q. How does MPEG-MAL molecular weight influence bioconjugation outcomes?
- Data-Driven Analysis :
- Recommendations :
Lower MW (2k–5k) is preferred for rapid conjugation, while higher MW (≥10k) enhances steric shielding in PEGylated therapeutics .
Q. What characterization techniques are essential for verifying MPEG-MAL conjugates?
- Methodology :
- Size-Exclusion Chromatography (SEC) or HPLC to confirm purity and molecular weight shifts .
- MALDI-TOF MS to detect PEGylation-induced mass changes .
- Fluorescent labeling (e.g., FITC-tagged thiols) to quantify conjugation efficiency .
Advanced Research Questions
Q. How do pH and temperature variations affect maleimide-thiol reaction kinetics and stability?
- Contradiction Analysis :
- recommends pH 6.5–7.5 for stable thioether bonds, while cites reactivity at pH 5.0–6.7.
- Resolution : Lower pH (5.0–6.7) accelerates reaction kinetics but risks maleimide hydrolysis; physiological pH (7.4) ensures stability for in vivo applications .
Q. What strategies mitigate immunogenicity of PEGylated conjugates in biomedical applications?
- Advanced Approaches :
- Use low-polydispersity MPEG-MAL (PDI ≤1.01) to minimize batch variability .
- Incorporate cleavable linkers (e.g., enzyme-sensitive peptides) to reduce long-term PEG accumulation .
- Pre-screen for anti-PEG antibodies in animal models using ELISA .
Q. How can crosslinking density in MPEG-MAL hydrogels be modulated for cell encapsulation?
- Optimization Framework :
- Adjust the PEG-to-thiol ratio (e.g., 1:2 for softer gels; 1:4 for stiffer matrices) .
- Incorporate reversible crosslinkers (e.g., disulfide bonds) for dynamic mechanical tuning .
Q. Why do discrepancies arise in reported conjugation efficiencies across studies?
- Root Causes :
- Variability in thiol accessibility (e.g., buried cysteine residues in proteins) .
- Incomplete removal of unreacted MPEG-MAL, leading to overestimated yields .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
